molecular formula C20H28O3 B602782 15,18-Dihydroxyabieta-8,11,13-trien-7-one CAS No. 213329-45-4

15,18-Dihydroxyabieta-8,11,13-trien-7-one

Cat. No.: B602782
CAS No.: 213329-45-4
M. Wt: 316.4 g/mol
InChI Key:
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Mechanism of Action

Target of Action

15,18-Dihydroxyabieta-8,11,13-trien-7-one primarily targets cellular signaling pathways involved in carcinogenesis. This compound, isolated from the aerial parts of Abies recurvata, exhibits significant antineoplastic activity by selectively manipulating intricate cellular signaling cascades .

Mode of Action

The compound interacts with its targets by modulating key signaling molecules within cancer cells. This interaction disrupts the normal signaling processes, leading to the inhibition of cell proliferation and induction of apoptosis. The specific molecular interactions and binding affinities are still under investigation, but the compound’s ability to interfere with these pathways is crucial for its antineoplastic effects .

Biochemical Pathways

This compound affects several biochemical pathways, including those involved in cell cycle regulation and apoptosis. By altering the activity of proteins and enzymes within these pathways, the compound can halt the progression of the cell cycle and trigger programmed cell death. This disruption of normal cellular functions is essential for its role in combating cancer .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream and distributed to various tissues, where it exerts its effects. Metabolism primarily occurs in the liver, where it is broken down into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of the compound is influenced by its solubility and stability in biological fluids .

Result of Action

At the molecular level, the action of this compound results in the inhibition of cancer cell growth and the induction of apoptosis. This leads to a reduction in tumor size and the suppression of metastasis. At the cellular level, the compound’s effects include the disruption of cell cycle progression, DNA damage, and the activation of apoptotic pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of this compound. For instance, the compound may be more stable and effective in slightly acidic environments, which are often found in tumor tissues. Additionally, interactions with other drugs or compounds can either enhance or inhibit its activity, depending on the nature of the interaction .

: MedChemExpress : BOC Sciences

Preparation Methods

15,18-Dihydroxyabieta-8,11,13-trien-7-one is typically isolated from natural sources such as Abies recurvata . The extraction process involves the use of organic solvents to separate the compound from the plant material. The compound can also be synthesized through chemical reactions involving diterpenes as starting materials. detailed synthetic routes and industrial production methods are not widely documented in the available literature.

Chemical Reactions Analysis

15,18-Dihydroxyabieta-8,11,13-trien-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Comparison with Similar Compounds

15,18-Dihydroxyabieta-8,11,13-trien-7-one is unique among abietane diterpenoids due to its specific chemical structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(1R,4aS,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,17,21,23H,5,8-9,11-12H2,1-4H3/t17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAMQWAMMWRLBC-YSIASYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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